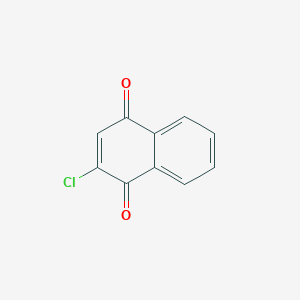

2-Chloro-1,4-naphthoquinone

Beschreibung

Vitamin K dependent carboxylase antagonist

Eigenschaften

IUPAC Name |

2-chloronaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClO2/c11-8-5-9(12)6-3-1-2-4-7(6)10(8)13/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCTJHVLTAJTPBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(C2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00143623 | |

| Record name | 2-Chloro-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010-60-2 | |

| Record name | 2-Chloro-1,4-naphthoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1010-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1,4-naphthoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001010602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-1,4-naphthoquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400597 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1,4-naphthoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-1,4-NAPHTHOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FOF3PSJ59Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of 2-Chloro-1,4-naphthoquinone in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anticancer activity of 2-Chloro-1,4-naphthoquinone and its derivatives. It delves into the key signaling pathways affected, details the experimental protocols used for its study, and presents quantitative data on its efficacy.

Introduction

Naphthoquinones are a class of organic compounds with a 1,4-naphthoquinone (B94277) core structure that have garnered significant interest in oncology for their potent and diverse anticancer properties.[1][2] this compound, a synthetic derivative, and its related compounds have been shown to exhibit significant cytotoxicity against a variety of cancer cell lines.[3][4][5] The primary mechanisms of action revolve around the induction of oxidative stress, initiation of apoptosis, and modulation of critical cellular signaling pathways.[2][6][7] This document synthesizes the current understanding of how these compounds exert their effects on cancer cells at a molecular level.

Core Anticancer Mechanisms

The cytotoxic effects of this compound and its derivatives in cancer cells are multifactorial, primarily driven by the following interconnected mechanisms:

Induction of Reactive Oxygen Species (ROS)

A hallmark of the anticancer activity of 1,4-naphthoquinones is their ability to generate reactive oxygen species (ROS).[5][6][8][9] The redox-active quinone moiety can undergo one- or two-electron reduction to form semiquinone and hydroquinone (B1673460) species, respectively.[2] These reactive intermediates can then be re-oxidized by molecular oxygen, creating a futile redox cycle that produces superoxide (B77818) anions and other ROS.[2][6] This surge in intracellular ROS overwhelms the antioxidant capacity of cancer cells, leading to oxidative stress.[6] The consequences of this oxidative stress are extensive, including damage to DNA, lipids, and proteins, ultimately triggering cell death pathways.[5]

Apoptosis Induction

The accumulation of ROS and other cellular damage culminates in the induction of apoptosis, or programmed cell death.[1][6][10] This is a key mechanism for the elimination of cancer cells. Several key apoptotic events are observed following treatment with this compound derivatives:

-

Mitochondrial Dysfunction: These compounds can directly target mitochondria, leading to a loss of the mitochondrial membrane potential (ΔΨm).[6][10] This depolarization is a critical early event in the intrinsic apoptotic pathway.[6][10]

-

Regulation of Bcl-2 Family Proteins: Treatment with naphthoquinone analogs has been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-xL.[11]

-

Caspase Activation: The mitochondrial damage leads to the release of cytochrome c, which in turn activates a cascade of cysteine-aspartic proteases known as caspases. Specifically, the cleavage and activation of caspase-3 and its substrate, poly (ADP-ribose) polymerase (PARP), are consistently observed.[6][11]

-

DNA Fragmentation: A late-stage hallmark of apoptosis, the fragmentation of DNA, is detected in cells treated with these compounds.[6][10][11]

Modulation of Signaling Pathways

This compound and its analogs exert significant influence over several signaling pathways that are crucial for cancer cell proliferation and survival.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is a key regulator of cellular responses to stress. Treatment with naphthoquinone derivatives has been shown to induce the phosphorylation and activation of stress-activated protein kinases (SAPKs) such as c-Jun N-terminal kinase (JNK) and p38 MAPK.[8][12][13] Conversely, the pro-survival extracellular signal-regulated kinase (ERK) pathway is often inactivated.[12][14] The activation of JNK and p38 in response to ROS contributes to the induction of apoptosis.[7][12]

-

PI3K/Akt Pathway: The PI3K/Akt signaling pathway is a critical promoter of cell survival. Some 1,4-naphthoquinone derivatives have been shown to inhibit this pathway, contributing to their pro-apoptotic effects.[8][14]

-

STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that promotes cancer cell proliferation and survival. Its signaling has been shown to be downregulated by certain 1,4-naphthoquinone derivatives.[8][9]

-

Wnt/β-catenin Pathway: Chloro-naphthoquinone analogs have been found to inhibit the Wnt/β-catenin signaling pathway, which is crucial for the development and progression of colorectal cancer.[15] This inhibition is achieved by disrupting the binding of TCF4 to DNA.[15]

Cell Cycle Arrest

In addition to inducing apoptosis, some derivatives of this compound can halt the progression of the cell cycle.[16][17] Depending on the specific compound and cell line, arrest has been observed in the G1 or G2/M phase of the cell cycle.[8][16][17] This prevents cancer cells from dividing and proliferating.

Quantitative Data: Cytotoxicity of Naphthoquinone Derivatives

The cytotoxic potential of various this compound derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone | LNCaP | Prostate Cancer | 1 |

| CWR-22 | Prostate Cancer | 3 | |

| PC-3 | Prostate Cancer | 1.5 | |

| DU-145 | Prostate Cancer | 3 | |

| HS-5 | Normal Bone Marrow | 10 | |

| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | CWR-22 | Prostate Cancer | 2.5 |

| PC-3 | Prostate Cancer | 2.5 | |

| DU-145 | Prostate Cancer | 6.5 | |

| HS-5 | Normal Bone Marrow | 25 | |

| 2-chloro-3-(thiazol-2-yl) amino-1,4-naphthoquinone derivatives | SH-SY5Y | Neuroblastoma | 0.004 - 2.7 |

| 1,4-naphthoquinone-1,2,3-triazole hybrids | MCF-7 | Breast Cancer | 10.4 |

| HT-29 | Colorectal Cancer | 6.8 | |

| MOLT-4 | Acute Lymphoblastic Leukemia | 8.4 |

Data compiled from references[7][16][17][18].

Experimental Protocols

The investigation of the mechanism of action of this compound relies on a suite of established cell and molecular biology techniques.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of the compound by measuring the metabolic activity of cells.[19][20][21]

-

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[20] The amount of formazan produced is proportional to the number of viable cells.[19][22]

-

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).[19]

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[19][20]

-

Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[19][20]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.[20]

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells, thus allowing for their differentiation.

-

Protocol:

-

Cell Treatment: Treat cells with the compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.

-

ROS Detection Assay

This assay measures the intracellular generation of reactive oxygen species.

-

Principle: Cells are loaded with a fluorescent probe, such as CM-H2DCFDA, which is non-fluorescent until it is oxidized by ROS within the cell. The resulting fluorescence intensity is proportional to the amount of ROS produced.

-

Protocol:

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay is used to assess mitochondrial integrity.

-

Principle: The lipophilic cationic dye JC-1 is used to measure ΔΨm. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

-

Protocol:

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways and apoptosis.

-

Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.

-

Protocol:

-

Cell Lysis: Lyse the treated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against the target proteins (e.g., cleaved caspase-3, PARP, p-JNK, total JNK, etc.), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Visualizations: Pathways and Workflows

Signaling Pathways

References

- 1. A novel 1,4-naphthoquinone-derived compound induces apoptotic cell death in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The diverse mechanisms and anticancer potential of naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Theoretical and experimental spectroscopic study on 2-Chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives [inis.iaea.org]

- 5. scielo.br [scielo.br]

- 6. mdpi.com [mdpi.com]

- 7. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects | MDPI [mdpi.com]

- 8. Two novel 1,4‑naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species‑mediated MAPK/Akt/STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel 1,4‑naphthoquinone derivatives induce reactive oxygen species‑mediated apoptosis in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A new synthetic antitumor naphthoquinone induces ROS-mediated apoptosis with activation of the JNK and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery and cellular stress pathway analysis of 1,4-naphthoquinone derivatives with novel, highly potent broad-spectrum anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. researchgate.net [researchgate.net]

- 17. Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. merckmillipore.com [merckmillipore.com]

- 20. broadpharm.com [broadpharm.com]

- 21. chondrex.com [chondrex.com]

- 22. benchchem.com [benchchem.com]

The Biological Versatility of 2-Chloro-1,4-naphthoquinone Derivatives: A Technical Guide

The 1,4-naphthoquinone (B94277) scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous natural and synthetic compounds with a vast array of biological activities.[1] Among its many variations, derivatives of 2-Chloro-1,4-naphthoquinone have garnered significant attention from the scientific community. The strategic placement of a chlorine atom at the C2 position enhances the electrophilicity and reactivity of the quinone ring, making these compounds versatile intermediates for synthesis and potent bioactive agents.[2][3] This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, tailored for researchers, scientists, and drug development professionals.

Synthetic Strategies

The synthesis of this compound derivatives often begins with one of two primary starting materials: 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) or 2,3-dichloro-1,4-naphthoquinone (dichlone).[2][4] Dichlone is particularly reactive towards nucleophilic attack at the C2 and C3 positions, allowing for the introduction of a wide variety of substituents containing nitrogen, oxygen, or sulfur.[4] A general method involves the nucleophilic substitution of one chlorine atom on the 2,3-dichloro-1,4-naphthoquinone backbone, which serves as a versatile platform for creating extensive libraries of derivatives.[1][4]

A Spectrum of Biological Activities

Derivatives of this compound exhibit a broad range of pharmacological properties, most notably anticancer and antimicrobial activities.[4][5] The bioactivity is intrinsically linked to the redox-active quinone moiety, which can undergo redox cycling to generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage in target cells.[2][6]

Anticancer Activity

A significant body of research has demonstrated the potent cytotoxic effects of these derivatives against a multitude of human cancer cell lines.[1] The mechanisms are often multifaceted, involving the induction of ROS, targeting of mitochondria, infliction of DNA damage, and modulation of critical signaling pathways, which collectively culminate in programmed cell death (apoptosis) and cell cycle arrest.[1][7]

For instance, (2-chloroethylthio)-1,4-naphthoquinone derivatives have shown high activity in various prostate cancer cell lines at nanomolar concentrations.[7][8] Their mechanism involves targeting mitochondria, inducing cytotoxic ROS, and causing DNA damage, which leads to caspase-dependent apoptosis.[7][8] Similarly, other derivatives have been found to inhibit key enzymes involved in tumorigenesis, such as mitogen-activated protein kinase kinase 7 (MKK7) and cell division cycle 25 (Cdc25) phosphatases.[9] Some chloro-naphthoquinone analogues have also been shown to inhibit the Wnt/β-catenin signaling pathway, which is crucial in colorectal cancer, by disrupting TCF4-DNA binding.[10]

Antimicrobial and Antifungal Activity

In addition to their anticancer properties, this compound derivatives display potent activity against a range of pathogenic bacteria and fungi.[1][5] Halogenated derivatives of 1,4-naphthoquinone, in particular, have demonstrated strong antimicrobial effects.[11] For example, 2-hydroxy-3-chloro-1,4-naphthoquinone shows potent antifungal activity, with a Minimum Inhibitory Concentration (MIC) as low as 0.25 µg/mL against drug-resistant Candida albicans.[12][13] The introduction of a chlorine atom at the 3-position appears to be essential for this potent antifungal activity.[12][13] Substituted 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones have also shown promising, broad-spectrum activity against Plasmodium falciparum, Mycobacterium tuberculosis, and Pseudomonas aeruginosa.[5]

Quantitative Data on Biological Activity

To facilitate comparison and analysis, the biological activities of various this compound derivatives are summarized in the tables below.

Table 1: Anticancer Activity of this compound Derivatives

| Compound/Derivative | Cancer Cell Line | Metric | Value | Reference |

| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | CWR-22 (prostate) | IC₅₀ | 2.5 µM | [1] |

| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | PC-3 (prostate) | IC₅₀ | 2.5 µM | [1] |

| (2-chloroethylthio)-1,4-naphthoquinone (Compound 30, 32) | Human Prostate Cancer Cells | Activity | Nanomolar conc. | [7][8] |

| 2-(tert-butylthio)-3-chloronaphthalene-1,4-dione | HeLa (cervical) | Activity | Most active in series | [14] |

| 2-chloro-3-ethyl-5,6,7-trimethoxy-1,4-naphthoquinone | HL60 (leukemia) | Activity | Most potent in series | [14] |

| 2-chloro-3-[(2-morpholin-4-ylethyl)amino]naphthalene-1,4-dione | HEC1A (endometrial) | IC₅₀ | 10.22 µM | [15] |

| 2-bromo-3-[(2-morpholin-4-ylethyl)amino]naphthalene-1,4-dione | HEC1A (endometrial) | IC₅₀ | 1.24 µM | [15] |

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound/Derivative | Target Microorganism | Metric | Value | Reference |

| 2-hydroxy-3-chloro-1,4-naphthoquinone | Candida albicans ATCC10231 | MIC | 1 µg/mL | [12][13] |

| 2-hydroxy-3-chloro-1,4-naphthoquinone | Candida albicans 955 (drug-resistant) | MIC | 0.25 µg/mL | [12][13] |

| 2-ethylcarboxamido-3-chloro-1,4-naphthoquinone | Candida albicans ATCC10231 | MIC | 4 µg/mL | [13] |

| 2-chloro-5,8-dihydroxy-1,4-naphthoquinone | Candida krusei | MIC | 2 µg/mL | [11] |

| 2-bromo-5-hydroxy-1,4-naphthoquinone | Staphylococcus aureus | MIC | 16 µg/mL | [11] |

Signaling Pathways and Visualizations

The anticancer activity of these compounds is frequently mediated by their interference with crucial cellular signaling pathways. A common mechanism is the generation of ROS, which triggers downstream cascades leading to apoptosis.[1]

Caption: ROS-induced apoptosis pathway initiated by this compound derivatives.

Key Experimental Protocols

This section details standardized protocols for evaluating the biological activity of this compound derivatives.

General Synthesis via Nucleophilic Substitution[1]

-

Reaction Setup : In a 50 mL round-bottom flask, dissolve 2,3-dichloro-1,4-naphthoquinone (0.5 mmol) in a suitable solvent (e.g., ethanol (B145695) or acetonitrile).

-

Nucleophile Addition : Add the desired nucleophile (e.g., an amine or thiol, 0.5 mmol) to the solution. A base such as triethylamine (B128534) may be added to scavenge the HCl byproduct.

-

Reaction Conditions : Stir the mixture at room temperature or under reflux for a specified time (e.g., 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification : Upon completion, cool the reaction mixture. If a precipitate forms, filter the solid. Otherwise, evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the desired derivative.

Caption: General workflow for the synthesis of this compound derivatives.

MTT Assay for Cytotoxicity Assessment[1][12]

-

Cell Seeding : Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment : Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and incubate for a desired period (e.g., 48 hours).

-

MTT Addition : Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubation : Incubate the plate for 2 to 4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

-

Solubilization : Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to untreated control cells.

Broth Microdilution Method for MIC Determination[12]

-

Compound Preparation : Prepare serial two-fold dilutions of the test compounds in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculum Preparation : Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

-

Inoculation : Inoculate each well with the microbial suspension. Include positive (microbes, no drug) and negative (medium only) controls.

-

Incubation : Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination : The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights

The biological activity of these derivatives is highly dependent on the nature of the substituent at the C3 position.

-

Halogens : The presence of a chlorine or bromine atom at C2 is often crucial for activity.[15] Replacing the C3-chloro group with other halogens can modulate cytotoxicity.[15]

-

Amino/Thio Groups : The introduction of amino or thio-containing side chains at C3 can significantly enhance anticancer properties.[7][9] The nature of these side chains (e.g., containing piperazine, morpholine, or phenyl groups) fine-tunes the potency and selectivity.[14][15]

-

Bulky Groups : Replacing the hydrogen atom at the C2 position with a bulky group can decrease antifungal activity, suggesting steric hindrance may play a role in the interaction with biological targets.[13]

Caption: Key structure-activity relationships for this compound derivatives.

Conclusion

Derivatives of this compound represent a versatile and potent class of bioactive molecules. Their straightforward synthesis and the tunability of their biological activities through modification at the C3 position make them highly attractive for drug discovery. The primary mechanisms of action, revolving around the induction of oxidative stress and interference with key cellular pathways, offer multiple avenues for therapeutic intervention in cancer and infectious diseases. The comprehensive data and protocols presented in this guide serve as a valuable resource for the continued exploration and development of this promising chemical scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Antimicrobial Evaluation of 1,4‐Naphthoquinone Derivatives as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activity of New Synthetic (2-Chloroethylthio)-1,4-naphthoquinones in Prostate Cancer Cells | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, anticancer activity, and molecular modeling of 1,4-naphthoquinones that inhibit MKK7 and Cdc25 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. sciforum.net [sciforum.net]

- 14. 1,4-Naphthoquinones: Some Biological Properties and Application [jstage.jst.go.jp]

- 15. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00987H [pubs.rsc.org]

chemical properties and reactivity of 2-Chloro-1,4-naphthoquinone

An In-depth Technical Guide on the Chemical Properties and Reactivity of 2-Chloro-1,4-naphthoquinone

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, a chlorinated derivative of 1,4-naphthoquinone (B94277), is a highly versatile synthetic intermediate with significant applications in medicinal chemistry, agrochemicals, and materials science.[1][2] Its chemical structure, featuring a redox-active quinone core and a reactive chlorine substituent, makes it a valuable building block for creating a diverse array of more complex molecules.[2] Notably, it is a key precursor in the synthesis of the antimalarial drug Atovaquone.[1][3] The 1,4-naphthoquinone scaffold itself is a privileged structure found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antifungal properties.[4][5] This guide provides a comprehensive overview of the chemical properties, reactivity, and experimental protocols related to this compound, offering a technical resource for professionals engaged in research and development.

Chemical and Physical Properties

This compound is a yellow to orange crystalline solid.[1][6] Its physical and chemical characteristics are fundamental to its handling, reactivity, and application in synthesis. The chlorine atom at the 2-position significantly influences the electronic properties and reactivity of the quinone system.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-chloronaphthalene-1,4-dione | [7] |

| CAS Number | 1010-60-2 | [7][8] |

| Molecular Formula | C₁₀H₅ClO₂ | [7][9] |

| Molecular Weight | 192.60 g/mol | [7][8][9] |

| Appearance | Light yellow to orange crystalline powder/solid | [1][6] |

| Melting Point | 93-95 °C, 108-109 °C, 114.0 to 118.0 °C, 140 °C | [1][3][6][9][10] |

| Boiling Point | 308.0 ± 42.0 °C at 760 mmHg | [10][11] |

| Density | ~1.4 - 1.5 g/cm³ | [1][10] |

| Solubility | Slightly soluble in cold water; soluble in hot water, ethanol (B145695), acetone, ether, and chloroform (B151607).[1] | |

| LogP | 1.98 | [10] |

Note: Reported melting points vary across different sources, which may be due to differences in purity or measurement conditions.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following data are compiled from the literature.

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Source(s) |

| ¹H NMR | (400 MHz, CDCl₃) δ 8.21-8.15 (m, 1H), 8.12-8.06 (m, 1H), 7.83-7.75 (m, 2H), 7.23 (s, 1H) | [9] |

| ¹³C NMR | (101 MHz, CDCl₃) δ 182.8, 178.1, 146.4, 136.0, 134.6, 134.3, 131.8, 131.4, 127.6, 126.9 | [9] |

| IR | Data for derivatives show characteristic C=O stretches around 1670-1674 cm⁻¹ and N-H stretches around 3220-3247 cm⁻¹. | [12] |

Chemical Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the quinone ring and the presence of the chlorine atom, which acts as a good leaving group.

Nucleophilic Substitution

The most prominent reaction of this compound is nucleophilic substitution at the C-2 position.[2] The compound readily reacts with a wide variety of nucleophiles, including those containing nitrogen, sulfur, and oxygen.[5][13] This reactivity is extensively exploited for the synthesis of a large number of derivatives with diverse biological activities.[5][14] For instance, reactions with amines or anilines yield 2-amino-1,4-naphthoquinone derivatives, while reactions with thiols produce 2-thioether-substituted naphthoquinones.[12][15]

Redox Reactions and Electrochemistry

The quinone moiety is inherently redox-active.[16] this compound can undergo reduction to form a semiquinone radical anion and subsequently a hydroquinone (B1673460) dianion.[16] This ability to accept electrons is fundamental to its biological mechanism of action, as it can participate in redox cycling within cells, leading to the generation of reactive oxygen species (ROS).[16][17] The electrochemical behavior can be studied using techniques like cyclic voltammetry.[18][19]

Cycloaddition Reactions

As a dienophile, the naphthoquinone core can participate in Diels-Alder [2+2+2] cycloaddition reactions.[20][21] This allows for the construction of more complex, polycyclic aromatic systems, further expanding its synthetic utility.[2]

Caption: Reactivity of this compound.

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and modification of this compound.

Protocol 1: Synthesis of this compound from Lawsone

This protocol is based on the reaction of 2-hydroxy-1,4-naphthoquinone (B1674593) (Lawsone) with thionyl chloride.[9]

-

Reagents and Materials:

-

Lawsone (2-hydroxy-1,4-naphthoquinone)

-

Thionyl chloride (SOCl₂)

-

Chloroform (CHCl₃)

-

10% Sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl acetate (B1210297) (13:1 ratio)

-

Round-bottom flask, condenser, magnetic stirrer, filtration apparatus

-

-

Procedure:

-

Dissolve Lawsone (1.0 eq) in thionyl chloride (used as both reagent and solvent) in a round-bottom flask.[9]

-

Stir the solution at 90 °C for 48 hours under a condenser.[9]

-

After cooling to room temperature, pour the reaction mixture into water.[9]

-

Filter the resulting precipitate and dissolve it in chloroform.[9]

-

Wash the organic layer with a 10% aqueous solution of sodium bicarbonate.[9]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[9]

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (13:1) mixture as the eluent to yield the desired product as a yellow solid.[9] A typical yield is around 85%.[9]

-

Protocol 2: General Synthesis of 2-Amino-1,4-naphthoquinone Derivatives

This protocol describes a general method for the nucleophilic substitution reaction between 2,3-dichloro-1,4-naphthoquinone and an amine, which can be adapted for this compound.[12][14][22]

-

Reagents and Materials:

-

2,3-dichloro-1,4-naphthoquinone (or this compound)

-

Substituted aniline (B41778) or other amine nucleophile

-

Ethanol or Chloroform

-

Sodium carbonate (Na₂CO₃) or Triethylamine (Et₃N) as a base

-

Silica gel for column chromatography

-

Appropriate eluent system (e.g., hexane/ethyl acetate)

-

-

Procedure:

-

Dissolve 2,3-dichloro-1,4-naphthoquinone (1.0 eq) in ethanol in a round-bottom flask.[14][15]

-

Add the corresponding amine nucleophile (1.0 eq) and sodium carbonate (as a base) to the solution.[15]

-

Stir the reaction mixture at room temperature for 5-20 hours.[15][22] Monitor the reaction progress using Thin-Layer Chromatography (TLC).[15]

-

Upon completion, add chloroform to the reaction mixture.[15]

-

Wash the mixture with water, dry the organic layer over a drying agent (e.g., MgSO₄), and evaporate the solvent.[9]

-

Purify the crude product by column chromatography on silica gel to obtain the 2-amino-3-chloro-1,4-naphthoquinone derivative.[12][22]

-

Caption: Workflow for Synthesis and Purification.

Biological Activity and Drug Development

Derivatives of this compound are of significant interest in drug development due to their wide spectrum of biological activities.

-

Anticancer Activity: Many naphthoquinone derivatives exhibit potent cytotoxic effects against various cancer cell lines.[4][17] Their mechanism often involves inducing oxidative stress through ROS generation, which can lead to DNA damage, mitochondrial dysfunction, and apoptosis (programmed cell death).[16][17] Some derivatives have been shown to inhibit key enzymes in signaling pathways, such as topoisomerase II or MEK1 of the MAP kinase cascade.[17][23]

-

Antimicrobial and Antifungal Activity: The 1,4-naphthoquinone scaffold is present in compounds with potent activity against pathogenic bacteria and fungi.[4][24]

-

Antimalarial and Antiparasitic Activity: As a precursor to Atovaquone, this compound is crucial in the development of antimalarial drugs.[1] Atovaquone functions by disrupting the mitochondrial electron transport chain in protozoa.[3]

-

Insecticidal Properties: Certain derivatives are used in agrochemical formulations as insecticides and acaricides.[1][11]

Mechanism of Action and Signaling Pathways

The biological activity of this compound derivatives is frequently mediated by their interaction with critical cellular signaling pathways.[4] A primary mechanism is the induction of reactive oxygen species (ROS).[16][17] This redox cycling can disrupt cellular homeostasis and trigger downstream signaling cascades that lead to cell cycle arrest and apoptosis.[4][23] Studies have also implicated these compounds in the modulation of the Wnt/β-catenin signaling pathway, which is crucial in colorectal cancer, by disrupting TCF4-DNA binding.[25] Furthermore, some derivatives act as inhibitors of the MEK/ERK pathway.[17][23]

Caption: Mechanism of Action in Cancer Cells.

Conclusion

This compound is a cornerstone intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. Its well-defined reactivity, centered on nucleophilic substitution and redox cycling, provides a robust platform for generating diverse molecular libraries. A thorough understanding of its chemical properties, spectroscopic data, and reaction protocols is essential for researchers aiming to leverage this versatile scaffold in drug discovery and materials science. The continued exploration of its derivatives promises to yield novel therapeutic agents targeting a range of diseases.

References

- 1. 2-Chloro-1,4-Napthoquinone Exporter | 2-Chloro-1,4-Napthoquinone Exporting Company | 2-Chloro-1,4-Napthoquinone International Distributor [multichemexports.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. This compound 1010-60-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. This compound | C10H5ClO2 | CID 13891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. This compound | CAS#:1010-60-2 | Chemsrc [chemsrc.com]

- 11. This compound CAS 1010-60-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 12. scielo.br [scielo.br]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. asianpubs.org [asianpubs.org]

- 22. benchchem.com [benchchem.com]

- 23. Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 24. 1,4-Naphthoquinones: Some Biological Properties and Application [jstage.jst.go.jp]

- 25. aacrjournals.org [aacrjournals.org]

Unlocking New Therapeutic Frontiers: A Technical Guide to the Applications of 2-Chloro-1,4-naphthoquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-naphthoquinone (B94277) scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of bioactive compounds. Among its derivatives, 2-Chloro-1,4-naphthoquinone has emerged as a molecule of significant interest, demonstrating a broad spectrum of therapeutic potential. This technical guide provides an in-depth exploration of the novel therapeutic applications of this compound and its derivatives, with a focus on its anticancer, antifungal, and antimicrobial activities. We delve into the underlying mechanisms of action, present key quantitative data, detail experimental methodologies, and visualize the intricate signaling pathways involved.

Core Therapeutic Applications and Mechanisms of Action

This compound and its analogs exert their therapeutic effects through a multi-pronged approach, often culminating in the induction of programmed cell death (apoptosis) in pathological cells. The primary mechanisms include:

-

Generation of Reactive Oxygen Species (ROS): A hallmark of naphthoquinone activity is the induction of oxidative stress through the generation of ROS. This is achieved via redox cycling, where the quinone moiety accepts electrons to form semiquinone radicals, which in turn react with molecular oxygen to produce superoxide (B77818) radicals and other ROS.[1][2] This surge in intracellular ROS disrupts cellular homeostasis, leading to damage of vital macromolecules such as DNA, lipids, and proteins.[1][2]

-

Mitochondrial Targeting and DNA Damage: Several derivatives have been shown to target mitochondria, the powerhouse of the cell.[3][4] This targeting can lead to the dissipation of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[4] The resulting oxidative stress and direct interaction with DNA can cause single and double-strand breaks, further contributing to cell death.[3][4]

-

Modulation of Key Signaling Pathways: this compound derivatives have been found to interfere with crucial cellular signaling cascades that are often dysregulated in diseases like cancer. These include the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathways, which are pivotal in regulating cell proliferation, survival, and apoptosis.[5][6][7]

Quantitative Data on Therapeutic Efficacy

The therapeutic potential of this compound derivatives is underscored by their potent activity in preclinical studies. The following tables summarize the half-maximal inhibitory concentration (IC50) values against various cancer cell lines and the minimum inhibitory concentration (MIC) values against pathogenic fungal strains.

Table 1: Anticancer Activity of this compound Derivatives (IC50 Values)

| Derivative Name/Identifier | Cancer Cell Line | IC50 (µM) | Reference |

| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | CWR-22 (Prostate) | 2.5 | [1] |

| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | PC-3 (Prostate) | 2.5 | [1] |

| 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinone derivative 60a | SH-SY5Y (Neuroblastoma) | 1.8 | [3] |

| 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinone derivative 60b | SH-SY5Y (Neuroblastoma) | 2.7 | [3] |

| 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinone derivative 60c | SH-SY5Y (Neuroblastoma) | 1.5 | [3] |

| 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinone derivative 60d | SH-SY5Y (Neuroblastoma) | 0.004 | [3] |

| (2-Chloroethylthio)-1,4-naphthoquinone derivative 30 | 22Rv1 (Prostate) | 0.13 µM | [8] |

| (2-Chloroethylthio)-1,4-naphthoquinone derivative 32 | 22Rv1 (Prostate) | 0.11 µM | [8] |

Table 2: Antifungal Activity of this compound Derivatives (MIC Values)

| Derivative Name/Identifier | Fungal Strain | MIC (µg/mL) | Reference |

| 2-hydroxy-3-chloro-1,4-naphthoquinone | Candida albicans ATCC10231 | 1 | [9] |

| 2-hydroxy-3-chloro-1,4-naphthoquinone | Drug-resistant Candida albicans 955 | 0.25 | [9] |

| 2-ethylcarboxamido-3-chloro-1,4-naphthoquinone | Candida albicans ATCC10231 | 4 | [9] |

| Shikonin (a related naphthoquinone) | Candida krusei | 4 | [10] |

| Deoxyshikonin (a related naphthoquinone) | Candida krusei | 4 | [10] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's therapeutic applications.

Synthesis of this compound Derivatives

A common synthetic route involves the nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone.[11]

Materials:

-

2,3-dichloro-1,4-naphthoquinone

-

Appropriate amine or thiol nucleophile

-

Solvent (e.g., ethanol, water)

-

Stirring apparatus

-

Filtration apparatus

-

Silica (B1680970) gel for column chromatography

-

Eluent (e.g., hexane/ethyl acetate (B1210297) mixture)

Procedure:

-

In a suitable flask, dissolve 0.5 mmol of 2,3-dichloro-1,4-naphthoquinone in 10 mL of the chosen solvent.

-

Add 0.5 mmol of the desired nucleophile (e.g., a substituted aniline (B41778) or thiol).

-

Stir the reaction mixture at room temperature for a specified duration (e.g., 20 hours).

-

Upon completion, filter the reaction mixture under vacuum to collect the precipitate.

-

Wash the precipitate with the solvent used for the reaction.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the desired 2-chloro-3-substituted-1,4-naphthoquinone derivative.[11]

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method to assess cell viability.

Materials:

-

96-well cell culture plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5]

-

Prepare serial dilutions of the this compound derivative in the cell culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and untreated control.

-

Incubate the plate for a specified period (e.g., 48 hours) at 37°C in a humidified 5% CO2 incubator.

-

After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[5]

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.[5]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Induce apoptosis in cells by treating them with the this compound derivative for the desired time.

-

Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[12]

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[13]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

-

After incubation, add 400 µL of 1X Binding Buffer to each tube.[12]

-

Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.[13]

Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol uses a cell-permeable fluorescent probe, such as H2DCFDA, to detect intracellular ROS.

Materials:

-

Adherent or suspension cells

-

96-well black, clear-bottom plates

-

H2DCFDA or similar ROS detection reagent

-

Assay buffer or phenol (B47542) red-free medium

-

Positive control (e.g., H2O2 or Pyocyanin)

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat the cells with the this compound derivative for the desired time. Include positive and negative controls.

-

Remove the treatment medium and wash the cells gently with PBS.

-

Add the ROS detection reagent (e.g., 20 µM H2DCFDA in assay buffer) to each well and incubate for 30 minutes at 37°C in the dark.[14][15]

-

Remove the staining solution and wash the cells again with PBS.

-

Add 100 µL of PBS to each well and immediately measure the fluorescence using a microplate reader (excitation ~485 nm, emission ~535 nm) or analyze by flow cytometry.[16]

Western Blot Analysis of MAPK and PI3K/Akt Signaling Pathways

This technique is used to detect changes in the expression and phosphorylation status of key proteins in these signaling cascades.

Materials:

-

Treated and untreated cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the treated and untreated cells in lysis buffer on ice.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.[17]

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[17]

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by this compound derivatives and the general experimental workflows.

Caption: Signaling pathways modulated by this compound.

Caption: General experimental workflow for evaluating 2-CNQ derivatives.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. Their ability to induce oxidative stress, target mitochondria, and modulate key signaling pathways provides a strong rationale for their further development. The quantitative data presented herein highlights their potency against various cancer cell lines and pathogenic fungi.

Future research should focus on optimizing the structure of these derivatives to enhance their therapeutic index, improving their selectivity for target cells while minimizing toxicity to normal tissues. Further elucidation of the intricate molecular interactions within the affected signaling pathways will be crucial for designing more effective and targeted therapies. In vivo studies are warranted to validate the promising in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of these compounds, paving the way for their potential clinical translation.

References

- 1. Virtual screening of naphthoquinone analogs for potent inhibitors against the cancer-signaling PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. mdpi.com [mdpi.com]

- 9. akjournals.com [akjournals.com]

- 10. In vitro antifungal activity of naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. kumc.edu [kumc.edu]

- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 14. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 15. researchgate.net [researchgate.net]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

2-Chloro-1,4-naphthoquinone: A Versatile Intermediate for Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1,4-naphthoquinone is a highly valuable and reactive intermediate in the field of organic synthesis. Its unique chemical structure, featuring an electron-deficient quinone ring and a labile chlorine atom, makes it a versatile precursor for a wide array of complex organic molecules. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a particular focus on its role in the development of novel therapeutic agents and functional materials. The strategic placement of the chloro substituent renders the C-2 position highly susceptible to nucleophilic attack, while the quinone moiety can participate in cycloaddition reactions, opening up diverse synthetic pathways.[1] This dual reactivity allows for the construction of a variety of derivatives, including aminonaphthoquinones, heterocyclic compounds, and juglone (B1673114) analogs, many of which exhibit significant biological activities such as anticancer, antimicrobial, and antiviral properties.[2][3][4]

Synthesis of this compound

The preparation of this compound can be efficiently achieved through several synthetic routes, most commonly starting from either 2-hydroxy-1,4-naphthoquinone (B1674593) (Lawsone) or 1,4-naphthoquinone (B94277).

From 2-Hydroxy-1,4-naphthoquinone (Lawsone)

A widely employed method for the synthesis of this compound involves the direct chlorination of Lawsone using thionyl chloride.[5] This reaction proceeds with good yield and provides a straightforward route to the desired product.

Experimental Protocol: Synthesis of this compound from Lawsone [5]

-

Materials:

-

2-Hydroxy-1,4-naphthoquinone (Lawsone) (870 mg, 5 mmol)

-

Thionyl chloride (25 mL)

-

10% Sodium bicarbonate solution

-

Magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl acetate (B1210297)

-

-

Procedure:

-

A solution of Lawsone in thionyl chloride is stirred at 90°C for 48 hours.

-

After cooling, the reaction mixture is carefully poured into 200 mL of water.

-

The resulting precipitate is collected by filtration.

-

The solid is redissolved in 100 mL of chloroform and washed with 100 mL of 10% sodium bicarbonate solution.

-

The organic layer is dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate (13:1) eluent to afford this compound as a yellow solid.

-

-

Yield: 85%[5]

-

Melting Point: 93-95 °C[5]

-

Spectroscopic Data:

From 1,4-Naphthoquinone

An alternative route to halogenated naphthoquinones involves the direct chlorination of 1,4-naphthoquinone. This method typically proceeds through a 2,3-dichloro intermediate, which can then be selectively monohydrolyzed to afford 2-chloro-3-hydroxy-1,4-naphthoquinone.[6]

Experimental Protocol: Synthesis of 2,3-Dichloro-1,4-naphthoquinone from 1,4-Naphthoquinone [6]

-

Materials:

-

1,4-Naphthoquinone

-

Concentrated Hydrochloric Acid

-

Chlorine gas

-

-

Procedure:

-

Dissolve 1,4-naphthoquinone in methanol in a three-necked round-bottom flask.

-

Add concentrated hydrochloric acid to the solution.

-

Cool the mixture in an ice bath.

-

Bubble chlorine gas through the stirred solution.

-

The reaction progress is monitored by thin-layer chromatography.

-

The precipitated product, 2,3-dichloro-1,4-naphthoquinone, is collected by vacuum filtration.

-

Reactivity and Applications in Organic Synthesis

The synthetic utility of this compound stems from its susceptibility to nucleophilic attack at the C-2 position and its ability to act as a dienophile in Diels-Alder reactions.

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the carbonyl groups in the quinone ring, combined with the good leaving group ability of the chloride ion, facilitates nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of functionalities by reacting this compound with various nucleophiles, including amines, thiols, and alcohols.

The reaction of this compound with primary and secondary amines provides a direct route to 2-amino-1,4-naphthoquinone derivatives. These compounds are of significant interest due to their prevalence in biologically active molecules, particularly those with anticancer and antimicrobial properties.[7][8][9] The reaction conditions are generally mild, often proceeding at room temperature or with gentle heating in a suitable solvent like ethanol (B145695) or methanol.[10]

| Amine Nucleophile | Product | Yield (%) | Reference |

| Methylamine (B109427) | 2-Amino-3-chloro-1,4-naphthoquinone | 96.6 | |

| Aniline | 2-Anilino-3-chloro-1,4-naphthoquinone | 85 | [11] |

| p-Toluidine | 2-(p-Toluidino)-3-chloro-1,4-naphthoquinone | 84 | [11] |

| p-Anisidine | 2-(p-Anisidino)-3-chloro-1,4-naphthoquinone | 90 | [11] |

| 3,4-Dimethoxyaniline | 2-(3,4-Dimethoxyanilino)-3-chloro-1,4-naphthoquinone | 86 | [11] |

Experimental Protocol: Synthesis of 2-Amino-3-chloro-1,4-naphthoquinone

-

Materials:

-

2,3-Dichloro-1,4-naphthoquinone

-

Methylamine in methanol

-

-

Procedure:

-

A solution of 2,3-dichloro-1,4-naphthoquinone in methanol is treated with a solution of methylamine in methanol.

-

The reaction mixture is stirred at 30-40°C for 2 hours.

-

The product precipitates from the reaction mixture and is collected by filtration.

-

Thiol nucleophiles readily displace the chloride in this compound to form 2-thio-1,4-naphthoquinone derivatives. These reactions are often carried out in the presence of a base to deprotonate the thiol. The resulting thioether-containing naphthoquinones have also been investigated for their biological activities.[12]

Experimental Protocol: General Procedure for Reaction with Thiols [13]

-

Materials:

-

2,3-Dichloro-1,4-naphthoquinone

-

Desired thiol nucleophile (2.1 equivalents)

-

Ethanol

-

Sodium Carbonate

-

-

Procedure:

-

Dissolve 2,3-dichloro-1,4-naphthoquinone in ethanol.

-

Add sodium carbonate to the solution.

-

Add the thiol nucleophile dropwise to the stirred solution.

-

Stir the reaction mixture at room temperature for 6-8 hours, monitoring by TLC.

-

Upon completion, filter the mixture to remove inorganic salts.

-

The filtrate is concentrated under reduced pressure to yield the product.

-

Diels-Alder Reactions

The electron-deficient double bond of the quinone ring in this compound allows it to act as a dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. This provides a powerful tool for the construction of polycyclic aromatic systems. For instance, reaction with dienes like 2,3-dimethyl-1,3-butadiene (B165502) can lead to the formation of substituted anthraquinones.[14] While specific examples with this compound are less detailed in the provided search results, the general reactivity of naphthoquinones in Diels-Alder reactions is well-established.[15]

Synthesis of Biologically Active Molecules

A significant application of this compound as a reactive intermediate is in the synthesis of molecules with therapeutic potential. The resulting naphthoquinone derivatives have demonstrated a broad spectrum of biological activities.

Numerous studies have highlighted the potent anticancer activity of aminonaphthoquinone derivatives synthesized from this compound.[2][7] These compounds have shown cytotoxicity against a variety of cancer cell lines, including ovarian, breast, colon, and prostate cancer.[7][16] For example, a series of 2-amino-substituted-1,4-naphthoquinone derivatives exhibited potent cytotoxic activity against three ovarian cancer cell lines (A2780, SKOV3, and OVCAR3), with some compounds showing IC₅₀ values of less than 10 μM.[1] Another study reported that synthetic aminonaphthoquinones displayed high cytotoxicity and selectivity against several human cancer cell lines, with IC₅₀ values ranging from 0.49 to 3.89 µg·mL⁻¹.[7]

| Compound Type | Cancer Cell Line | IC₅₀ | Reference |

| 2-Amino-substituted-1,4-naphthoquinones | A2780, SKOV3, OVCAR3 | < 10 μM | [1] |

| Synthetic aminonaphthoquinones | SF-295, MDAMB-435, HCT-8, etc. | 0.49 - 3.89 µg·mL⁻¹ | [7] |

| Shikonin derivatives | H1975, H1299, HCC827 | 1.51 - 5.48 μM | [2] |

Derivatives of this compound have also been explored for their antimicrobial properties. Various synthesized naphthoquinones have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[3][8][17][18] For instance, halogenated derivatives of 1,4-naphthoquinone have demonstrated strong antifungal activity, with 2-chloro-5,8-dihydroxy-1,4-naphthoquinone showing a minimum inhibitory concentration (MIC) of 2 µg/mL against Candida krusei.[17] A series of 1,4-naphthoquinone derivatives displayed significant antimicrobial activity with MIC values between 7.8 and 500 μg/ml, with a majority showing the strongest antibacterial properties towards S. aureus.

Juglone (5-hydroxy-1,4-naphthoquinone) and its derivatives are naturally occurring compounds known for their allelopathic and biological activities, including antibacterial, antifungal, and anticancer properties.[4] While direct synthesis of juglone from this compound is not a common route, the latter can be used to synthesize various substituted naphthoquinones which can be precursors or analogs of juglone derivatives. For example, nucleophilic addition of thiols to juglone itself is a method to prepare thioether-type juglone derivatives.[19] A more general approach to substituted naphthoquinones, which can be considered juglone derivatives, involves the Diels-Alder reaction of substituted benzoquinones with methoxycyclohexadienes.[15]

The reactivity of this compound makes it a suitable starting material for the synthesis of various heterocyclic systems. For instance, reaction with compounds containing multiple nucleophilic sites can lead to the formation of fused heterocyclic rings. An important class of such compounds are 1,2,3-triazole-naphthoquinone conjugates, which have been synthesized and evaluated for their antimalarial activity.[20] The synthesis of these conjugates is often achieved via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Visualizations

Synthesis Workflow of this compound from Lawsone

Caption: Synthesis of this compound from Lawsone.

General Mechanism of Nucleophilic Substitution

Caption: Nucleophilic substitution on this compound.

Workflow for Evaluating Anticancer Activity

Caption: Evaluation of anticancer activity of synthesized derivatives.

Conclusion

This compound has firmly established itself as a cornerstone intermediate in synthetic organic chemistry. Its accessibility through straightforward synthetic procedures and its predictable reactivity patterns make it an ideal starting material for the construction of a diverse range of complex molecules. The continued exploration of its derivatives, particularly in the realm of medicinal chemistry, promises the development of new therapeutic agents with improved efficacy and novel mechanisms of action. This guide has provided a detailed overview of the synthesis, reactivity, and applications of this compound, offering valuable insights for researchers engaged in organic synthesis and drug discovery.

References

- 1. Anticancer Activity of 2‐Amino‐substituted‐1,4‐naphthoquinone Derivatives in Ovarian Cancer Cells | Zendy [zendy.io]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Antimicrobial Evaluation of 1,4-Naphthoquinone Derivatives as Potential Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A regioselective synthesis of 7-methyl juglone and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. sciforum.net [sciforum.net]

- 11. scielo.br [scielo.br]

- 12. Frontiers | Synthesis and Biological Evaluation of Thio-Derivatives of 2-Hydroxy-1,4-Naphthoquinone (Lawsone) as Novel Antiplatelet Agents [frontiersin.org]

- 13. benchchem.com [benchchem.com]

- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 15. Syntheses of substituted 1,4-naphthoquinones by Diels–Alder addition of methoxycyclohexadienes to substituted 1,4-benzoquinones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 16. khu.elsevierpure.com [khu.elsevierpure.com]

- 17. researchgate.net [researchgate.net]

- 18. Novel one-pot synthesis of a library of 2-aryloxy-1,4-naphthoquinone derivatives. Determination of antifungal and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery of 5-Hydroxy-1,4-naphthoquinone (Juglone) Derivatives as Dual Effective Agents Targeting Platelet-Cancer Interplay through Protein Disulfide Isomerase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Structure-Activity Relationship of 2-Chloro-1,4-naphthoquinone Analogs: A Technical Guide for Drug Development Professionals

An In-depth Exploration of Synthesis, Biological Activity, and Mechanisms of Action

The 1,4-naphthoquinone (B94277) scaffold, a privileged structure in medicinal chemistry, is the core of numerous natural and synthetic compounds with a broad spectrum of biological activities. Among these, 2-chloro-1,4-naphthoquinone and its analogs have emerged as a particularly promising class of molecules with potent anticancer and antimicrobial properties. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of these compounds, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic agents.

Core Concepts: The Chemical Reactivity of the Naphthoquinone Scaffold

The biological activity of 1,4-naphthoquinone derivatives is intrinsically linked to their chemical properties. The electrophilic nature of the quinone ring, enhanced by the presence of the electron-withdrawing chlorine atom at the C2 position, makes these compounds susceptible to nucleophilic attack. This reactivity is a key factor in their mechanism of action, which often involves the generation of reactive oxygen species (ROS) and the formation of covalent adducts with biological macromolecules.[1][2]

Anticancer Activity: A Multifaceted Approach to Targeting Tumors

Derivatives of this compound have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The mechanism of their anticancer activity is often multifaceted, involving the induction of oxidative stress, disruption of mitochondrial function, DNA damage, and modulation of key oncogenic signaling pathways, ultimately leading to apoptosis and cell cycle arrest.

Quantitative Anticancer Activity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various this compound analogs against different cancer cell lines, providing a quantitative basis for understanding their structure-activity relationships.

Table 1: Anticancer Activity of 2,3-Disubstituted-1,4-naphthoquinone Analogs [3]

| Compound | R2 Substituent | R3 Substituent | Cancer Cell Line | IC50 (µM) |

| 1 | Cl | Cl | - | 0.5 ± 0.3 |

| 4 | NH2 | Cl | - | 0.5 ± 0.4 |

| 2 | - | - | - | 8.7 ± 0.9 |

| 6 | - | - | - | 3.1 ± 0.1 |

| 7 | - | - | - | 5.3 ± 4.1 |

| 8 | - | - | - | - |

| 9 | - | - | - | - |

| 10 | - | - | - | - |

| 5 | - | - | - | 18.0 ± 4.0 |

Table 2: Anticancer Activity of 1,4-Naphthoquinone-1,2,3-triazole Hybrids [4]

| Compound | Cancer Cell Line | IC50 (µM) |

| 4b | EBC-1 | 2.0 |

| Mia-Paca-2 | 1.3 | |

| 4d | EBC-1 | 1.9 |

| 4e | EBC-1 | 0.3 |

| AsPC-1 | 1.1 | |

| Mia-Paca-2 | 0.8 | |

| HT-29 | 0.6 | |

| MCF-7 | 13.9 | |

| 4g | EBC-1 | 2.0 |

| 4i | AsPC-1 | 5.4 |

| HT-29 | - | |

| MCF-7 | - |

Table 3: Cytotoxicity of Naphthoquinone Derivatives against MCF-7 Breast Cancer Cells [5]

| Compound | IC50 (µM) |

| 2,3-dichloro-1,4-naphthoquinone | 31 |

Key Signaling Pathways Targeted by this compound Analogs

Wnt/β-catenin Signaling Pathway:

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. Several this compound analogs have been shown to inhibit this pathway by targeting key components, leading to the degradation of β-catenin and the suppression of Wnt target gene expression.[6][7][8][9]

Caption: Inhibition of the Wnt/β-catenin signaling pathway by this compound analogs.

STAT3 Signaling Pathway:

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in tumor cell proliferation, survival, and angiogenesis. Constitutive activation of STAT3 is observed in a wide range of human cancers. This compound derivatives have been identified as potent inhibitors of STAT3 signaling, often by interfering with its phosphorylation and subsequent dimerization and nuclear translocation.[10][11][12][13][14]

Caption: Inhibition of the STAT3 signaling pathway by this compound analogs.

Antimicrobial and Antifungal Activity

In addition to their anticancer properties, this compound derivatives exhibit potent activity against a range of pathogenic bacteria and fungi. Their antimicrobial action is often attributed to their ability to generate ROS, leading to cellular damage and inhibition of essential metabolic processes.[15][16][17][18][19]

Quantitative Antimicrobial and Antifungal Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various this compound derivatives and related analogs against different microbial strains.

Table 4: Antimicrobial Activity of 1,4-Naphthoquinone Derivatives [16][17]

| Compound | Microorganism | MIC (µg/mL) |

| 5b | Staphylococcus aureus | 30-70 |

| 5c | Staphylococcus aureus | 30-70 |

| Pseudomonas aeruginosa | 70-150 | |

| Salmonella bongori | 70-150 | |

| 5d | Pseudomonas aeruginosa | 70-150 |

| Salmonella bongori | 70-150 | |

| 5e | Salmonella bongori | 70-150 |

| 5f | Staphylococcus aureus | 30-70 |

| 5g | Pseudomonas aeruginosa | 70-150 |

| Salmonella bongori | 70-150 | |

| 5i | Pseudomonas aeruginosa | 70-150 |

| Salmonella bongori | 70-150 | |

| 5j | Staphylococcus aureus | 30-70 |

| Pseudomonas aeruginosa | 70-150 | |

| 5q | Staphylococcus aureus | 30 |

| 5u | Pseudomonas aeruginosa | 70-150 |

| Salmonella bongori | 70-150 | |

| 5v | Staphylococcus aureus | 30-70 |

| Pseudomonas aeruginosa | 70-150 | |

| 5y | Staphylococcus aureus | 30-70 |

| 2-methoxy-1,4-naphthoquinone (B1202248) | Helicobacter pylori | 0.156-0.625 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound analogs.

Synthesis of this compound Analogs

A general method for the synthesis of these derivatives involves the nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone.

Caption: General workflow for the synthesis of this compound analogs.

Materials:

-

2,3-dichloro-1,4-naphthoquinone

-

Appropriate nucleophile (e.g., amine, thiol, alcohol)

-

Solvent (e.g., ethanol, methanol, dichloromethane)

-

Base (e.g., triethylamine, potassium carbonate) (optional)

Procedure:

-

Dissolve 2,3-dichloro-1,4-naphthoquinone in a suitable solvent.

-

Add the nucleophile (and base, if necessary) to the solution.

-

Stir the reaction mixture at room temperature or with heating, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired this compound analog.